molecular formula C17H16N2O4 B5575125 1-(4-methoxy-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline

1-(4-methoxy-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B5575125
M. Wt: 312.32 g/mol
InChI Key: UXLMVCKFYRAVKH-UHFFFAOYSA-N
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Description

1-(4-methoxy-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C17H16N2O4 and its molecular weight is 312.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.11100700 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Potential Applications

1-(4-methoxy-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline is a compound of interest within the realm of organic chemistry, particularly in the synthesis and study of heterocyclic compounds and their applications in various fields, including pharmaceuticals, materials science, and corrosion inhibition. This compound's structure suggests potential utility in several research areas, although explicit studies on this exact compound are limited. However, research on closely related compounds provides insights into the potential applications and relevance of this chemical class.

Heterocyclic Compounds and Antiarrhythmic Properties

Heterocyclic compounds, such as isoquinoline derivatives, have been synthesized and studied for their effects on the cardiovascular system, including antiarrhythmic properties. For example, Markaryan et al. (2000) synthesized 4-spiro-substituted tetrahydroisoquinolines containing phenyl and benzyl groups with methoxy substituents and studied their cardiovascular effects, demonstrating the potential of similar compounds in medical research (Markaryan et al., 2000).

Ruthenium Catalyzed Reduction

Ruthenium catalyzed reductions have been employed to reduce nitroarenes to aminoarenes, including the reduction of heterocyclic compounds such as quinolines. Watanabe et al. (1984) demonstrated the high yield reduction of various nitroarenes using formic acid in the presence of a ruthenium catalyst, suggesting applications in synthetic chemistry and material science (Watanabe et al., 1984).

Corrosion Inhibition

Quinazoline Schiff base compounds have been investigated for their inhibitory effect on the corrosion of mild steel in acidic solutions. Khan et al. (2017) found that such compounds act as mixed-type inhibitors, highlighting the potential of heterocyclic compounds in industrial applications (Khan et al., 2017).

Pro-drug Systems

Nitrofuranylmethyl derivatives have been explored for their potential as bioreductively activated pro-drug systems. Berry et al. (1997) synthesized substituted isoquinolin-1-ones and studied their application in releasing therapeutic drugs in hypoxic solid tumours, suggesting the relevance of such structures in developing cancer treatments (Berry et al., 1997).

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(4-methoxy-3-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-23-16-9-8-13(11-15(16)19(21)22)17(20)18-10-4-6-12-5-2-3-7-14(12)18/h2-3,5,7-9,11H,4,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLMVCKFYRAVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCCC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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